![molecular formula C21H19BrClN2O3P B2788718 5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt CAS No. 1171461-61-2](/img/structure/B2788718.png)
5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt, often referred to as BCIP, is a chromogenic substrate used for the detection of alkaline phosphatase . It is often used with INT or NBT to amplify the sensitivity of staining . The reaction product has a blue color and is insoluble in water .
Synthesis Analysis
BCIP is prepared synthetically . It is provided in two salt forms: the disodium salt which is soluble in water and the p-toluidine form which is soluble in dimethylformamide . These salt forms may be used to prepare a stock solution that in combination with NBT and a reaction buffer, form a substrate solution for alkaline phosphatase .Molecular Structure Analysis
The empirical formula of BCIP is C8H6BrClNO4P . It has a molecular weight of 433.62 . The SMILES string representation is Cc1ccc(N)cc1.OP(O)(=O)Oc2c[nH]c3ccc(Br)c(Cl)c23 .Chemical Reactions Analysis
BCIP serves as a substrate for alkaline phosphatase . When reacted with alkaline phosphatase, it produces an intense, insoluble black-purple precipitate . This reaction product can be visually detected .Physical And Chemical Properties Analysis
BCIP is a powder form substance . It is soluble in DMF at 20 mg/mL and insoluble in water . The sodium salt form of BCIP is soluble in water .Mechanism of Action
BCIP is used for the sensitive colorimetric detection of alkaline phosphatase activity . It is often used in immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) . 5-bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .
Safety and Hazards
Future Directions
BCIP continues to be a valuable tool in biochemical research, particularly in the colorimetric detection of alkaline phosphatase-labeled molecules . Its use in a variety of applications, including Northern Southern, and Western blotting, in situ hybridization, and immunohistochemistry, suggests that it will continue to be a key reagent in these fields .
properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl)oxy-phenylphosphinic acid;4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClNO3P.C7H9N/c15-10-6-7-11-13(14(10)16)12(8-17-11)20-21(18,19)9-4-2-1-3-5-9;1-6-2-4-7(8)5-3-6/h1-8,17H,(H,18,19);2-5H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKDUVHURWUNSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC=C(C=C1)P(=O)(O)OC2=CNC3=C2C(=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.